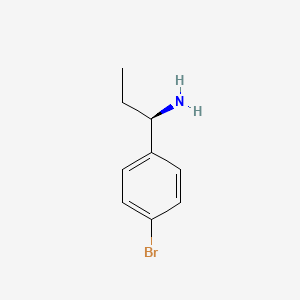
(1R)-1-(4-bromophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-bromophenyl)propan-1-amine is a compound that has been studied for its potential pharmacological properties, particularly in the context of neurotransmitter uptake inhibition. The presence of the 4-bromophenyl group appears to confer selective inhibitory effects on serotonin neuron uptake, which could be of interest in the development of therapeutic agents for disorders related to serotonin dysregulation .
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in various studies. For instance, a facile one-pot synthesis method has been reported for 1-(4-bromophenyl)-1H-tetrazol-5-amine, starting from 4-bromoaniline . Additionally, stereoselective enzymatic strategies have been developed for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines, which could potentially be adapted for the synthesis of (1R)-1-(4-bromophenyl)propan-1-amine . These methods highlight the potential for efficient and selective synthesis routes for bromophenyl amines.
Molecular Structure Analysis
The molecular structure of bromophenyl amines is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence the electronic properties of the molecule and its interactions with biological targets. The stereochemistry of such compounds is also crucial, as it can affect the selectivity and potency of the molecule in biological systems, as evidenced by the stereoselective synthesis methods developed for related compounds .
Chemical Reactions Analysis
Bromophenyl amines can participate in various chemical reactions, including oxidation processes. For example, tris(4-bromophenyl)amine has been shown to be an effective mediator in the indirect anodic oxidation of amines, leading to the formation of Schiff bases under certain conditions . This reactivity suggests that (1R)-1-(4-bromophenyl)propan-1-amine could also undergo similar transformations, which could be relevant for its functionalization or degradation.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl amines are influenced by the bromine substituent, which can increase the molecular weight and lipophilicity of the compound. These properties are important for the pharmacokinetics of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. The higher brain levels of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine compared to its non-brominated counterpart suggest that the bromine substituent may enhance the ability of these compounds to cross the blood-brain barrier .
Aplicaciones Científicas De Investigación
Enantioenriched Compound Synthesis
One application involves the development of enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin. Biotransamination and lipase-catalyzed kinetic resolutions have been used to achieve high selectivity and enantioenrichment of these compounds (Mourelle-Insua et al., 2016).
Synthesis of Benzimidazoles
Another significant application is the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis, highlighting a versatile method for constructing benzimidazole cores with potential pharmaceutical applications (Lygin & Meijere, 2009).
Asymmetric Synthesis for Antiviral Compounds
Research also includes the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showcasing a key step in the development of treatments for human papillomavirus infections. This synthesis involves an asymmetric reductive amination that achieves high diastereo facial selectivity (Boggs et al., 2007).
Intermediate Synthesis for Bronchodilators
Additionally, the synthesis of optical active intermediates for (R,R)-formoterol, a bronchodilator, has been detailed. This process starts from d-alanine and includes steps such as protecting amino groups, cyclization, and reduction, demonstrating a simple route to achieve the desired enantiopure intermediate (Fan et al., 2008).
Novel Amide Derivative Synthesis
Research into the synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights a facile one-pot method starting from 4-bromoaniline. This work opens avenues for synthesizing a range of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives with potential for various biochemical applications (Yang et al., 2017).
Propiedades
IUPAC Name |
(1R)-1-(4-bromophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromophenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
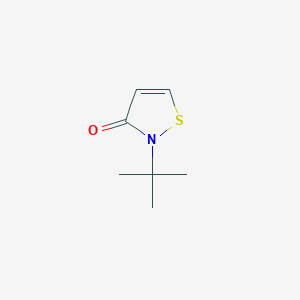
![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
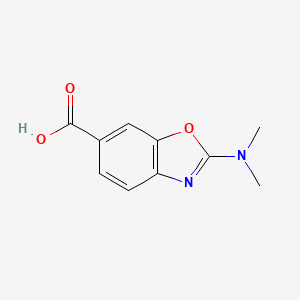
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)
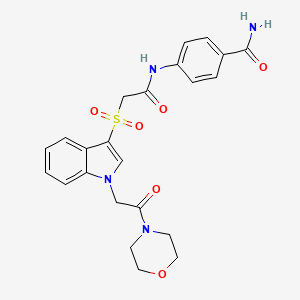
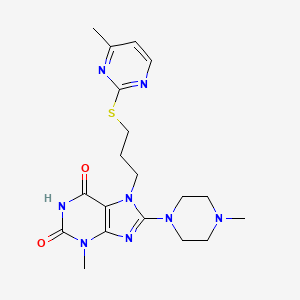
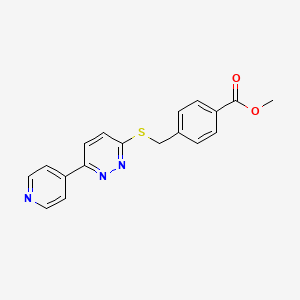
![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)
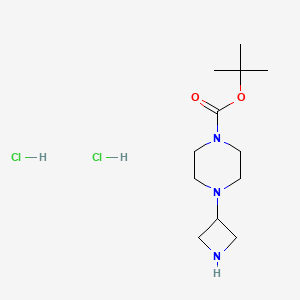
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
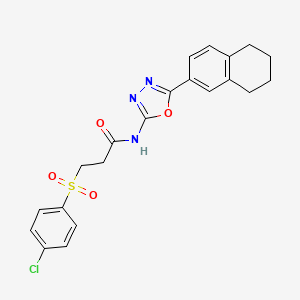
![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)